molecular formula C14H10N2S B187651 4-Phenyl-2-(2-pyridyl)thiazole CAS No. 14384-67-9

4-Phenyl-2-(2-pyridyl)thiazole

Cat. No.: B187651
CAS No.: 14384-67-9
M. Wt: 238.31 g/mol
InChI Key: ZRIPTGIQAZVFDP-UHFFFAOYSA-N
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Description

4-Phenyl-2-(2-pyridyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a phenyl group at the 4-position and a pyridyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-(2-pyridyl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoacetophenone with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-(2-pyridyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Mechanism of Action

The mechanism by which 4-Phenyl-2-(2-pyridyl)thiazole exerts its effects is primarily through its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions like iron (III), resulting in a conformational change that enhances its fluorescence. This interaction is highly selective and reversible, making it useful for detecting metal ions in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-2-(2-pyridyl)thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness is reflected in its high selectivity and sensitivity as a fluorescent probe, as well as its potential biological activities .

Properties

IUPAC Name

4-phenyl-2-pyridin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRIPTGIQAZVFDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801302035
Record name 2-(4-Phenyl-2-thiazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14384-67-9
Record name 2-(4-Phenyl-2-thiazolyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14384-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Phenyl-2-thiazolyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801302035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14384-67-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can 4-Phenyl-2-(2-pyridyl)thiazole be utilized for sensing applications?

A1: While attempts to synthesize bridged aromatic diquaternary salts from this compound were unsuccessful [], research indicates its potential in sensing applications. A study demonstrated its ability to function as a fluorescent sensor for both Fe(III) and pH. [] This suggests that this compound, or derivatives thereof, could be further explored for developing novel sensing platforms.

Q2: What are the key structural features of this compound?

A2: Although specific spectroscopic data isn't provided in the referenced research, this compound's structure can be understood from its name. It consists of a thiazole ring core, substituted at the 2-position with a 2-pyridyl group and at the 4-position with a phenyl group. This arrangement likely influences its chemical reactivity and potential for forming complexes, as indicated by the fluorescent sensing properties observed in the research. []

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